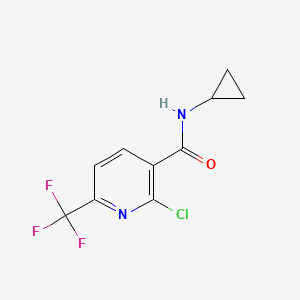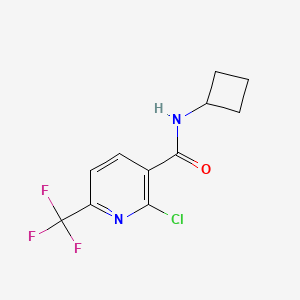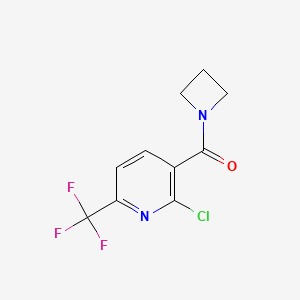![molecular formula C16H12O2 B8151431 Methyl 4'-ethynyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151431.png)
Methyl 4'-ethynyl-[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core substituted with an ethynyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the biphenyl compound reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions and transformations can modulate biological pathways and chemical reactions, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the ester group.
Methyl 4-ethynylbenzoate: Similar ester functionality but lacks the biphenyl core.
4-Ethynylbenzonitrile: Contains a nitrile group instead of an ester.
Uniqueness
Methyl 4’-ethynyl-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the biphenyl core, ethynyl group, and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.
特性
IUPAC Name |
methyl 4-(4-ethynylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18-2/h1,4-11H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUYZDRIMWRDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-((tosyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8151404.png)




![Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8151439.png)
